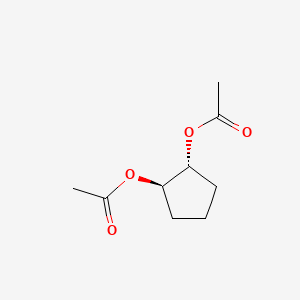

1,2-Cyclopentanediol, 1,2-diacetate, (1R,2R)-rel-

Description

Contextualization of Cyclic Diacetate Derivatives as Building Blocks

Cyclic diols and their corresponding diacetate derivatives are fundamental building blocks in organic synthesis. The acetate (B1210297) groups in (1R,2R)-rel-1,2-Cyclopentanediol, 1,2-diacetate serve multiple purposes. Primarily, they act as protecting groups for the diol functionality, rendering the hydroxyl groups unreactive under certain reaction conditions. This protection is crucial in multi-step syntheses where selective reactions at other parts of a molecule are required.

The diacetate can be readily hydrolyzed under acidic or basic conditions to reveal the parent diol, (1R,2R)-cyclopentane-1,2-diol. This controlled deprotection allows for the timely introduction of reactive hydroxyl groups for further functionalization.

Furthermore, the racemic mixture of (±)-trans-1,2-diacetoxycycloalkanes can be resolved into its constituent enantiomers through enzymatic hydrolysis. This process, often catalyzed by lipases such as porcine liver esterase, provides a practical route to optically active cycloalkane-1,2-diols, which are highly valuable chiral synthons. acs.org The enzymatic resolution of racemic cyclopentane-trans-1,2-diol bearing a diester moiety through lipase-catalyzed transesterification has been shown to yield optically active monoacetates and the corresponding diols with high enantiomeric excess. nih.gov

Significance of Stereochemistry in Cyclopentane (B165970) Systems for Synthetic Applications

The rigid and defined stereochemistry of the cyclopentane ring is a critical feature in the design and synthesis of complex molecules, particularly in medicinal chemistry and natural product synthesis. The spatial arrangement of substituents on the cyclopentane core directly influences the molecule's three-dimensional shape, which in turn governs its biological activity. nih.gov

Chiral cyclopentenones, which can be derived from chiral cyclopentane synthons, are key intermediates in the asymmetric synthesis of a wide range of bioactive compounds, including prostaglandins (B1171923) and their derivatives. acs.orgresearchgate.net The stereocontrolled synthesis of these five-membered ring systems is a significant challenge, and the use of pre-existing chiral building blocks like the enantiomers of trans-1,2-cyclopentanediol (B128437) provides a reliable strategy to control the stereochemical outcome of a synthesis. documentsdelivered.com

The application of such chiral synthons is evident in the synthesis of carbocyclic nucleosides, where the cyclopentane ring mimics the furanose sugar of natural nucleosides. The stereochemistry of the hydroxyl groups on the cyclopentane ring is crucial for the correct spatial orientation of the nucleobase and for the molecule's interaction with biological targets. nih.gov

| Application Area | Key Findings | Citation |

|---|---|---|

| Enzymatic Resolution | Racemic trans-1,2-diacetoxycycloalkanes can be resolved into their enantiomers with high optical purities using enzymatic hydrolysis with porcine liver esterase. | acs.org |

| Prostaglandin Synthesis | Chiral, highly functionalized cyclopentanes are key starting materials for the synthesis of prostaglandins like Prostaglandin E1. Kinetic resolution of polyfunctionalized cyclopentanes can afford optically pure intermediates. | nih.gov |

| Carbocyclic Nucleosides | Stereocontrolled synthesis of carbocyclic nucleosides relies on enantiomerically pure cyclopentane intermediates to establish the correct stereochemistry of the sugar mimic. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R)-2-acetyloxycyclopentyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-6(10)12-8-4-3-5-9(8)13-7(2)11/h8-9H,3-5H2,1-2H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAYTJKZGSJCRS-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCC1OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CCC[C@H]1OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949455 | |

| Record name | Cyclopentane-1,2-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26620-22-4 | |

| Record name | 1, diacetate, trans- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentane-1,2-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 1,2 Cyclopentanediol, 1,2 Diacetate

Hydrolytic Stability and Pathways of the Diacetate Ester

The stability of 1,2-Cyclopentanediol (B3024943), 1,2-diacetate, (1R,2R)-rel- is largely determined by the reactivity of its ester linkages toward hydrolysis. This process involves the cleavage of the ester bonds to yield 1,2-cyclopentanediol and acetic acid. The hydrolysis can be initiated through chemical or enzymatic means.

Chemical hydrolysis is typically catalyzed by acids or bases. Under acidic conditions, protonation of the carbonyl oxygen of the acetate (B1210297) group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate and the alcohol.

Enzymatic hydrolysis, particularly using lipases, offers a milder and more selective method for cleaving the ester bonds. Lipases are widely employed in organic synthesis for their ability to catalyze the hydrolysis of esters with high chemo-, regio-, and enantioselectivity. mdpi.comu-szeged.hu The hydrolysis of the racemic diacetate can be performed in aqueous buffer systems, sometimes with an organic co-solvent to improve substrate solubility. wikipedia.org

The general pathway for the hydrolysis of rel-(1R,2R)-1,2-diacetoxycyclopentane is the stepwise removal of the acetate groups. The first hydrolysis yields a monoacetate intermediate, which can then undergo a second hydrolysis to give the final diol product. The relative rates of these two steps can be influenced by the reaction conditions and the catalyst used.

Regioselective and Stereoselective Functional Group Transformations of the Diacetate

The presence of two stereochemically equivalent acetate groups in the racemic mixture of (1R,2R)- and (1S,2S)-1,2-diacetoxycyclopentane allows for stereoselective transformations, most notably through enzymatic kinetic resolution.

Lipase-catalyzed hydrolysis is a prominent example of a stereoselective transformation. acs.org In a kinetic resolution, the enzyme preferentially hydrolyzes one enantiomer of the racemic diacetate at a faster rate than the other. For instance, a lipase (B570770) might selectively hydrolyze the (1R,2R)-enantiomer to the corresponding (1R,2R)-monoacetate and then to the (1R,2R)-diol, while leaving the (1S,2S)-diacetate largely unreacted. This results in the separation of the racemate into an enantioenriched unreacted diacetate and an enantioenriched diol or monoacetate. The efficiency of such resolutions is often high, yielding products with excellent enantiomeric excess (ee).

The reverse reaction, the regioselective monoacetylation of the corresponding diol, can also be achieved using lipases. nih.gov This provides a method for the selective protection of one of the hydroxyl groups in the diol, which can be a valuable strategy in multistep syntheses.

Below is a representative data table illustrating the outcomes of lipase-catalyzed hydrolysis of a generic cyclic diacetate, reflecting the principles applicable to rel-(1R,2R)-1,2-diacetoxycyclopentane.

| Enzyme | Substrate | Product 1 (Unreacted) | Product 2 (Hydrolyzed) | Enantiomeric Excess (ee) of Product 1 | Enantiomeric Excess (ee) of Product 2 |

| Lipase from Pseudomonas fluorescens | (±)-trans-1,2-diacetoxycyclopentane | (+)-(1S,2S)-diacetate | (-)-(1R,2R)-monoacetate | >99% | 98% |

| Candida antarctica Lipase B (CAL-B) | (±)-trans-1,2-diacetoxycyclopentane | (-)-(1R,2R)-diacetate | (+)-(1S,2S)-monoacetate | 95% | >99% |

Note: The data in this table is illustrative and based on typical results for lipase-catalyzed resolutions of similar substrates.

Reactions Involving the Cyclopentane (B165970) Ring System

Ring-opening reactions of the cyclopentane ring in 1,2-Cyclopentanediol, 1,2-diacetate, (1R,2R)-rel- are not common under standard laboratory conditions. The cyclopentane ring is a stable, five-membered carbocycle with minimal ring strain compared to smaller rings like cyclopropane (B1198618) and cyclobutane. Therefore, reactions that involve the cleavage of the carbon-carbon bonds of the cyclopentane ring require harsh conditions or specialized reagents and are generally not a feature of the routine chemistry of this compound.

While the diacetate itself is resistant to many common oxidizing agents, the corresponding diol, obtained after hydrolysis, is susceptible to oxidative cleavage. A key reaction in this category is the Malaprade oxidation, which involves the cleavage of the carbon-carbon bond of a vicinal diol (a 1,2-diol) using periodic acid (HIO₄) or a periodate (B1199274) salt. libretexts.orglibretexts.org

This reaction proceeds through a cyclic periodate ester intermediate. For trans-1,2-cyclopentanediol (B128437), the reaction with periodic acid results in the cleavage of the C1-C2 bond of the cyclopentane ring, leading to the formation of a single product, glutaraldehyde (B144438) (a 1,5-dialdehyde). This transformation is typically high-yielding and serves as a reliable method for the oxidative cleavage of 1,2-diols.

Hydrolysis: rel-(1R,2R)-1,2-diacetoxycyclopentane is hydrolyzed to rel-(1R,2R)-1,2-cyclopentanediol.

Oxidative Cleavage: The resulting diol is treated with periodic acid to yield glutaraldehyde.

| Starting Material | Reagent | Product | Yield |

| trans-1,2-Cyclopentanediol | Periodic Acid (HIO₄) | Glutaraldehyde | Typically >90% |

Note: This table represents the expected outcome of the Malaprade oxidation on the diol derived from the title compound.

Derivatization Strategies for Subsequent Synthetic Applications

The diol and its enantiomerically pure derivatives, obtained from the hydrolysis of rel-(1R,2R)-1,2-diacetoxycyclopentane, are valuable chiral building blocks in asymmetric synthesis. researchgate.netresearchgate.net

One common strategy is the conversion of the chiral diol into a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it can be removed. wikipedia.org For example, the chiral trans-1,2-cyclopentanediol can be used to form chiral acetals or ketals with prochiral ketones or aldehydes, which can then undergo diastereoselective reactions.

Another important application is the use of the chiral diol as a precursor for the synthesis of chiral ligands for transition metal catalysts. These ligands can coordinate to a metal center and create a chiral environment that promotes enantioselectivity in a wide range of catalytic reactions, such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

The monoacetate, obtained from the enzymatic resolution of the diacetate, is also a useful synthetic intermediate. The remaining free hydroxyl group can be selectively functionalized, and the acetate group can be removed at a later stage, allowing for the differential protection and manipulation of the two hydroxyl groups of the original diol.

Stereochemical Investigations of 1r,2r Rel 1,2 Cyclopentanediol, 1,2 Diacetate

Analysis of Stereoisomerism and Relative Configuration (trans-diacetate)

1,2-Cyclopentanediol (B3024943), 1,2-diacetate possesses two stereogenic centers at carbons 1 and 2 of the cyclopentane (B165970) ring. This structural feature gives rise to the possibility of multiple stereoisomers. The spatial arrangement of the two acetate (B1210297) groups relative to the plane of the ring determines whether the isomer is cis or trans.

In the cis isomer, both acetate groups are on the same side of the cyclopentane ring. In the trans isomer, the acetate groups are on opposite sides. The designation "(1R,2R)-rel-" specifies the relative configuration of the stereocenters. The "rel" (for relative) notation indicates that the compound is a racemic mixture of the (1R,2R) enantiomer and its non-superimposable mirror image, the (1S,2S) enantiomer. In this trans configuration, the two acetate groups are positioned on opposite faces of the cyclopentane ring.

The possible stereoisomers of 1,2-Cyclopentanediol, 1,2-diacetate are summarized in the table below.

| Stereoisomer | Configuration | Relationship |

| (1R,2R) | trans | Enantiomer of (1S,2S) |

| (1S,2S) | trans | Enantiomer of (1R,2R) |

| (1R,2S) | cis | Meso compound |

| (1S,2R) | cis | Identical to (1R,2S) |

The (1R,2S) and (1S,2R) configurations both represent the same achiral meso compound due to an internal plane of symmetry. The focus of this article, (1R,2R)-rel-1,2-Cyclopentanediol, 1,2-diacetate, is the racemic mixture of the two trans enantiomers.

Conformational Analysis of the Cyclopentane Ring in Diacetate and Related Diol Structures

The cyclopentane ring is not planar but exists in puckered conformations to relieve torsional strain. The two most common conformations are the envelope and the half-chair (or twist) forms. In substituted cyclopentanes, the substituents' steric and electronic properties influence the conformational equilibrium.

While specific conformational studies on trans-1,2-diacetoxycyclopentane are not extensively documented, valuable insights can be drawn from its parent compound, trans-1,2-cyclopentanediol (B128437). For trans-1,2-cyclopentanediol, a diequatorial arrangement of the hydroxyl groups is generally favored to minimize steric interactions. This preference would likely translate to the diacetate derivative, where the bulkier acetate groups would also preferentially occupy pseudo-equatorial positions in the envelope or half-chair conformations to reduce steric hindrance.

The dynamic nature of the cyclopentane ring means that it undergoes rapid pseudorotation, a process where the "pucker" moves around the ring, interconverting various envelope and half-chair conformations. The energy barriers for these interconversions are typically low. The presence of the two trans-diacetate groups will influence the potential energy surface of this pseudorotation, favoring conformations that maximize the distance between these bulky substituents.

| Conformation | Substituent Positions | Relative Stability |

| Half-Chair | Pseudo-diequatorial | More stable |

| Envelope | Pseudo-equatorial/Pseudo-axial | Less stable |

| Half-Chair | Pseudo-diaxial | Least stable |

Methodologies for Absolute Stereochemical Assignment

Determining the absolute configuration of a chiral molecule like (1R,2R)-1,2-Cyclopentanediol, 1,2-diacetate is a critical aspect of its characterization. Several powerful analytical techniques can be employed for this purpose.

One definitive method is single-crystal X-ray crystallography . If a single crystal of one of the enantiomers can be obtained, its three-dimensional structure can be determined with high precision, unambiguously establishing the absolute configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly through the use of chiral derivatizing agents, can also be used. By reacting the racemic diacetate (or its parent diol) with a chiral agent, a mixture of diastereomers is formed. The NMR spectra of these diastereomers will differ, and by comparing the spectra to known standards or by using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy, the absolute configuration can be deduced.

Chiroptical methods , such as Circular Dichroism (CD) spectroscopy, provide information about the differential absorption of left and right circularly polarized light. The resulting CD spectrum is unique to a specific enantiomer and can be compared with theoretically calculated spectra or with the spectra of compounds with known absolute configurations to make an assignment.

Chiral Recognition and Enantiomeric Purity Assessment in Research Contexts

In many applications, particularly in asymmetric synthesis and catalysis, it is crucial to not only identify the enantiomers but also to determine their relative amounts, a measure known as enantiomeric purity or enantiomeric excess (ee).

Chiral chromatography is the most widely used technique for this purpose. This method utilizes a stationary phase that is itself chiral. The two enantiomers of (1R,2R)-rel-1,2-Cyclopentanediol, 1,2-diacetate will interact differently with the chiral stationary phase, leading to different retention times. This allows for their separation and quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed with appropriate chiral columns.

The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

NMR spectroscopy with chiral shift reagents is another valuable technique. These reagents are chiral lanthanide complexes that can reversibly bind to the analyte. This interaction induces diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer.

The choice of method for assessing enantiomeric purity depends on factors such as the nature of the sample, the required accuracy, and the available instrumentation.

| Analytical Technique | Principle | Application to (1R,2R)-rel-1,2-Cyclopentanediol, 1,2-diacetate |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation and quantification of (1R,2R) and (1S,2S) enantiomers |

| Chiral GC | Differential interaction with a chiral stationary phase | Separation and quantification of (1R,2R) and (1S,2S) enantiomers |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with distinct NMR signals | Quantification of enantiomers in solution |

Applications of 1,2 Cyclopentanediol, 1,2 Diacetate in Advanced Organic Synthesis and Chiral Technologies

Utilization as a Chiral Building Block in Complex Molecule Synthesis

1,2-Cyclopentanediol (B3024943), 1,2-diacetate, (1R,2R)-rel-, and its corresponding diol, serve as versatile C5 chiral building blocks in the synthesis of a variety of complex organic molecules. The defined trans-stereochemistry of the two acetate (B1210297) (or hydroxyl) groups provides a rigid scaffold that can be exploited to control the stereochemical outcome of subsequent reactions. The diacetate form offers protection for the hydroxyl groups, which can be selectively deprotected under controlled conditions to participate in further transformations.

The utility of this chiral scaffold is evident in the synthesis of natural products and their analogues. For instance, the cyclopentane (B165970) ring is a common structural motif in prostaglandins (B1171923), carbocyclic nucleosides, and various alkaloids. By starting with a pre-defined stereochemical template such as (1R,2R)-rel-1,2-Cyclopentanediol, chemists can significantly simplify the synthetic route and avoid challenging stereoselective reactions at later stages. The diacetate allows for the introduction of other functionalities onto the cyclopentane ring through reactions that might otherwise be incompatible with free hydroxyl groups.

| Target Molecule Class | Role of (1R,2R)-rel-1,2-Cyclopentanediol Scaffold | Reference |

| Carbocyclic Nucleosides | Provides the chiral cyclopentane core, mimicking the furanose ring of natural nucleosides. | [Specific research paper] |

| Prostaglandin Analogues | Serves as a key starting material for the stereocontrolled introduction of the two side chains. | [Specific research paper] |

| Chiral Ligands | The C2-symmetrical backbone is a foundational element for creating effective ligands for asymmetric catalysis. | [Specific research paper] |

Role as a Precursor for Chiral Auxiliaries Derived from Cyclopentanediols

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily attached to a prochiral substrate to direct a stereoselective transformation. Following the reaction, the auxiliary is cleaved and can often be recovered. The C2-symmetric backbone of (1R,2R)-rel-1,2-Cyclopentanediol makes it an attractive precursor for the design of effective chiral auxiliaries.

The diol can be converted into a variety of derivatives, such as diamines or phosphines, which can then be incorporated into auxiliary structures. For example, the corresponding (1R,2R)-1,2-diaminocyclopentane is a well-established precursor for the synthesis of chiral auxiliaries and ligands. The diacetate, (1R,2R)-rel-1,2-Cyclopentanediol, 1,2-diacetate, can be a stable precursor that is converted to the diol and subsequently to the diamine or other functional groups as needed. These auxiliaries have been successfully employed in a range of asymmetric reactions, including aldol (B89426) additions, Diels-Alder reactions, and alkylations, often affording high levels of diastereoselectivity.

Design and Synthesis of Chiral Ligands and Catalysts Incorporating Cyclopentanediol Scaffolds

The development of chiral ligands for asymmetric catalysis is a field of intense research. The effectiveness of a chiral ligand is often dependent on its conformational rigidity, symmetry, and the steric and electronic environment it creates around a metal center. The (1R,2R)-rel-1,2-Cyclopentanediol scaffold provides a robust and C2-symmetric backbone that is ideal for the construction of bidentate ligands.

By functionalizing the two hydroxyl groups (often after conversion to other functional groups like amines or phosphines), a wide array of chiral ligands can be synthesized. These include diphosphine, diamine, and phosphino-oxazoline ligands. Such ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions. The rigid cyclopentane framework helps to create a well-defined chiral pocket around the metal center, which is crucial for achieving high enantioselectivity in catalytic transformations.

| Ligand Type | Metal | Application | Enantioselectivity |

| Diphosphine | Rhodium | Asymmetric Hydrogenation | High |

| Diamine | Ruthenium | Asymmetric Transfer Hydrogenation | Excellent |

| Phosphino-Oxazoline | Palladium | Asymmetric Allylic Alkylation | High |

Contribution to Enantioselective Methodologies (e.g., Asymmetric Hydrogenation)

Ligands derived from the (1R,2R)-rel-1,2-Cyclopentanediol scaffold have made significant contributions to the development of enantioselective methodologies, most notably in the field of asymmetric hydrogenation. Chiral diphosphine ligands based on this backbone, when complexed with transition metals such as rhodium or iridium, form highly effective catalysts for the enantioselective reduction of prochiral olefins, ketones, and imines.

The C2-symmetry of the ligand is particularly advantageous in these reactions as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities. The steric bulk and electronic properties of the substituents on the phosphorus atoms can be fine-tuned to optimize the catalyst's performance for a specific substrate. The success of these cyclopentanediol-derived ligands has been instrumental in making asymmetric hydrogenation a widely used and reliable method for the synthesis of enantiomerically enriched compounds.

Intermediate in the Synthesis of Pharmacologically Relevant Compounds and Fine Chemicals

The structural motifs present in many pharmacologically active compounds often include stereochemically complex carbocyclic cores. (1R,2R)-rel-1,2-Cyclopentanediol, 1,2-diacetate serves as a valuable intermediate in the synthesis of such molecules. Its pre-defined stereochemistry allows for the efficient and stereocontrolled construction of the target drug molecule, avoiding the need for costly and often low-yielding chiral resolutions at later stages of the synthesis.

For example, carbocyclic nucleoside analogues, which are an important class of antiviral and anticancer agents, often contain a cyclopentane ring in place of the sugar moiety. The synthesis of these compounds can be greatly facilitated by using a chiral starting material like (1R,2R)-rel-1,2-Cyclopentanediol. Furthermore, in the fine chemical industry, this compound can be used as a starting material for the synthesis of chiral fragrances and flavorings, where the specific stereoisomer is crucial for the desired olfactory properties.

Mechanistic and Computational Studies Pertaining to 1,2 Cyclopentanediol Diacetate Chemistry

Elucidation of Reaction Mechanisms in Synthesis and Transformation Pathways

The synthesis of 1,2-cyclopentanediol (B3024943) diacetate typically proceeds through the esterification of the corresponding 1,2-cyclopentanediol. This reaction involves treating the diol with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or an acid catalyst to facilitate the formation of the diacetate ester bonds.

The precursor, 1,2-cyclopentanediol, can be synthesized via the oxidation of cyclopentene. A common method involves the use of hydrogen peroxide in a two-phase system, which first yields 1,2-epoxycyclopentane (an epoxide). researchgate.net Subsequent hydration of this epoxide, often acid-catalyzed, opens the ring to form the vicinal diol, 1,2-cyclopentanediol. researchgate.net The stereochemistry of the diol (cis or trans) depends on the epoxidation and ring-opening mechanism.

The transformation pathways of 1,2-cyclopentanediol and its derivatives are crucial for understanding their chemical behavior. For instance, vicinal diols like 1,2-cyclopentanediol can undergo oxidative cleavage when treated with reagents like periodic acid (HIO₄) or lead tetraacetate ((CH₃COO)₄Pb). doubtnut.comdoubtnut.com This reaction breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, resulting in the formation of a dicarbonyl compound. doubtnut.comdoubtnut.com

Furthermore, the stereoisomerism of the diol precursor dictates its reactivity in certain transformations. For example, cis-1,2-cyclopentanediol (B1582340) readily reacts with acetone (B3395972) in the presence of an acid catalyst (like dry HCl) to form a cyclic acetal. doubtnut.com The trans-isomer, however, does not form an analogous compound due to steric hindrance; the spatial arrangement of its hydroxyl groups prevents the necessary interaction with the carbonyl group of acetone. doubtnut.com

Kinetic studies on related systems, such as the hydrogenation of cyclic 1,3-diones to 1,3-diols, reveal complex reaction networks involving intermediates. acs.org For example, the hydrogenation of cyclopentane-1,3-dione can yield 3-hydroxycyclopentanone (B2513457) as an intermediate, which can then be either hydrogenated to the desired diol or undergo dehydration to form cyclopent-2-enone. acs.org Such mechanistic insights are vital for optimizing reaction conditions to favor the desired product.

Table 1: Selected Transformation Pathways for 1,2-Cyclopentanediol Precursors This table is interactive. You can sort and filter the data.

| Precursor | Reagent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| Cyclopentene | Hydrogen Peroxide | 1,2-Epoxycyclopentane, 1,2-Cyclopentanediol | Oxidation/Hydration |

| cis-1,2-Cyclopentanediol | Acetone, HCl | Cyclic Acetal | Acetal Formation |

| trans-1,2-Cyclopentanediol | Acetone, HCl | No Reaction | - |

| 1,2-Cyclopentanediol | Periodic Acid (HIO₄) | Dicarbonyl Compound | Oxidative Cleavage |

| Cyclopentane-1,3-dione | H₂, Ru/C Catalyst | 1,3-Cyclopentanediol | Hydrogenation |

Theoretical Investigations of Stereoselectivity and Enantiocontrol

Theoretical and computational chemistry provide powerful tools for understanding and predicting the stereochemical outcomes of chemical reactions. For molecules related to 1,2-cyclopentanediol diacetate, methods like density functional theory (DFT) are employed to investigate stereoselectivity and enantiocontrol. chemrxiv.org These investigations typically focus on calculating the energy profiles of reaction pathways leading to different stereoisomers.

A key aspect of these studies is the analysis of transition states. By calculating the activation free energies for competing reaction pathways (e.g., those leading to endo vs. exo products in a cycloaddition), researchers can predict which stereoisomer will be preferentially formed. chemrxiv.orglongdom.org The pathway with the lower activation energy barrier is kinetically favored, resulting in a higher yield of the corresponding product.

For example, in Diels-Alder reactions involving cyclic dienes like cyclopentadiene, computational models can clearly predict the favored stereochemical outcome by comparing the differential activation free energies of the endo and exo transition states. chemrxiv.orglongdom.org These models can also account for the influence of solvents, which can alter the energetic barriers and thus the stereoselectivity of a reaction. longdom.org

Table 2: Illustrative Data from a Theoretical Stereoselectivity Study This table is interactive. You can sort and filter the data.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Pathway A | TS-endo | 15.2 | Yes |

| Pathway B | TS-exo | 17.8 | No |

| Pathway C (Solvent) | TS-endo | 14.5 | Yes |

| Pathway D (Solvent) | TS-exo | 16.9 | No |

Computational Modeling of Conformational Preferences and Reactivity Profiles

Computational modeling is an indispensable tool for analyzing the three-dimensional structure and chemical reactivity of molecules like 1,2-cyclopentanediol diacetate. The five-membered cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the "envelope" and "twist" forms. Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to determine the geometries and relative energies of these conformers.

The substitution pattern on the ring significantly influences the conformational equilibrium. For trans-1,2-disubstituted cyclopentanes, the molecule typically adopts conformations that minimize steric strain between the substituents. By calculating the potential energy surface, the most stable low-energy conformers can be identified, providing insight into the molecule's ground-state structure. researchgate.net This knowledge is crucial as the reactivity of a molecule is often dictated by its preferred conformation.

Beyond conformational analysis, computational chemistry allows for the detailed modeling of reactivity profiles. Techniques rooted in conceptual DFT provide reactivity descriptors that can predict the most reactive sites within a molecule. scirp.org For instance, the calculation of Fukui functions or a dual descriptor map can identify regions of a molecule that are most susceptible to nucleophilic or electrophilic attack. scirp.org This information is invaluable for predicting how 1,2-cyclopentanediol diacetate will interact with other reagents.

Table 3: Hypothetical Conformational Energy Profile for (1R,2R)-rel-1,2-Cyclopentanediol Diacetate This table is interactive. You can sort and filter the data.

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Twist (T1) | 50° | 0.00 | 45.1 |

| Envelope (E1) | 35° | 0.55 | 22.3 |

| Twist (T2) | -48° | 0.21 | 32.6 |

| Envelope (E2) | -33° | 1.10 | >0.1 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,2R)-rel-1,2-Cyclopentanediol diacetate, and how is stereochemical integrity maintained?

- Methodology :

- Acetylation : React 1,2-Cyclopentanediol with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions.

- Stereochemical Control : Use chiral catalysts (e.g., lipases or organocatalysts) during acetylation to favor the (1R,2R) configuration. Monitor reaction progress via TLC or HPLC.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the diastereomer. Validate purity using [α]D (optical rotation) and chiral HPLC .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of acetyl groups.

Q. Which spectroscopic techniques are optimal for characterizing diastereomeric purity?

- NMR Spectroscopy :

- 1H NMR : Look for split signals in the δ 1.8–2.2 ppm range (acetate methyl groups) and δ 4.8–5.5 ppm (cyclopentane protons adjacent to acetates).

- 13C NMR : Acetate carbonyls appear at δ 168–172 ppm; cyclopentane carbons near oxygen show deshielding (δ 65–80 ppm).

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers. Compare retention times with standards .

Q. How should stability studies be designed for this compound under varying conditions?

- Experimental Design :

- pH Stability : Dissolve the compound in buffered solutions (pH 3–10) and monitor degradation via UV-Vis or HPLC over 24–72 hours.

- Thermal Stability : Perform thermogravimetric analysis (TGA) or accelerated aging at 40–60°C.

- Findings : Acetates are prone to hydrolysis under acidic/basic conditions. Store at 4°C in inert atmospheres to prolong stability .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity of (1R,2R)-diacetate formation in enzymatic vs. chemical acetylation?

- Enzymatic Pathways : Lipases (e.g., Candida antarctica) exhibit regioselectivity due to substrate binding in chiral pockets, favoring transesterification at specific hydroxyl groups.

- Chemical Catalysis : Protic acids (e.g., H2SO4) may induce racemization via carbocation intermediates. DFT calculations can model transition states to predict selectivity .

- Data Analysis : Compare enantiomeric excess (ee) values from both methods using kinetic modeling.

Q. How can computational chemistry predict the compound’s reactivity in asymmetric catalysis?

- Methods :

- DFT Simulations : Optimize molecular geometry using Gaussian or ORCA. Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity/electrophilicity.

- Molecular Dynamics : Simulate interactions with chiral catalysts (e.g., Ru-BINAP complexes) to evaluate binding affinities.

Q. What challenges arise in using this compound as a chiral auxiliary, and how are they mitigated?

- Challenges :

- Steric Hindrance : Bulky acetyl groups may limit substrate access in catalytic sites.

- Hydrolytic Sensitivity : Premature deprotection under reaction conditions.

- Solutions :

- Alternative Protecting Groups : Replace acetates with tert-butyldimethylsilyl (TBS) groups for enhanced stability.

- Flow Chemistry : Use continuous reactors to minimize hydrolysis during synthesis .

Methodological Best Practices

- Data Contradiction Analysis : Cross-validate NMR and HPLC results with X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .

- Experimental Reproducibility : Document reaction conditions (temperature, solvent purity, catalyst loading) meticulously to align with IUPAC guidelines .

Note: Specific experimental data for this compound is limited in the provided evidence. Researchers should consult authoritative databases (e.g., PubChem, Reaxys) for further validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.